molecular formula C22H20Cl2N2O5 B7745704 ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE

ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE

Cat. No.: B7745704
M. Wt: 463.3 g/mol
InChI Key: GIYYIRRCDKDXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with ethyl, dichloro, and phenoxyacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This is usually achieved through a cyclization reaction involving aniline derivatives and β-ketoesters.

    Introduction of Dichloro Substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride are employed to introduce chlorine atoms at the desired positions.

    Attachment of the Phenoxyacetyl Group: This step involves esterification or acylation reactions using phenoxyacetic acid or its derivatives.

    Final Coupling: The final step involves coupling the intermediate with ethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 7,8-DICHLORO-4-({2-[(PHENYLCARBONYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE
  • ETHYL 7,8-DICHLORO-4-((2-(2-PHENOXYACETOXY)ETHYL)AMINO)QUINOLINE-3-CARBOXYLATE

Uniqueness

ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the phenoxyacetyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE is a synthetic compound belonging to the quinoline family, notable for its complex structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C22H20Cl2N2O5C_{22}H_{20}Cl_{2}N_{2}O_{5}. The compound features a quinoline core substituted with ethyl, dichloro, and phenoxyacetyl groups, which contribute to its biological activity.

Synthesis Pathway

The synthesis typically involves several key steps:

  • Formation of the Quinoline Core : Achieved through cyclization reactions involving aniline derivatives and β-ketoesters.
  • Introduction of Dichloro Substituents : Chlorination using reagents like thionyl chloride.
  • Attachment of the Phenoxyacetyl Group : Esterification or acylation reactions with phenoxyacetic acid.
  • Final Coupling : Coupling with ethylamine to yield the target compound.

This compound interacts with specific molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to various biological effects such as antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds in the quinoline family exhibit significant antimicrobial properties. For instance, studies have shown that related quinoline derivatives possess activity against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial DNA synthesis or disruption of cell membrane integrity.

CompoundActivity TypeTarget OrganismsReference
Ethyl 7,8-DichloroquinolineAntimicrobialE. coli, S. aureus
Phenoxyacetyl derivativesAntifungalCandida spp.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases (e.g., G1 or G2/M).
  • Apoptosis Induction : It promotes apoptotic pathways via caspase activation.
  • Inhibition of Angiogenesis : Reduces the formation of new blood vessels necessary for tumor growth.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of similar quinoline derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Results indicated significant dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range.
  • Antimicrobial Efficacy Assessment :
    • In vitro assays demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant bacterial strains.

Properties

IUPAC Name

ethyl 7,8-dichloro-4-[2-(2-phenoxyacetyl)oxyethylamino]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O5/c1-2-29-22(28)16-12-26-21-15(8-9-17(23)19(21)24)20(16)25-10-11-30-18(27)13-31-14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYYIRRCDKDXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)COC3=CC=CC=C3)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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